molecular formula C23H30N6O3 B024436 N-Desethyl Acetildenafil CAS No. 147676-55-9

N-Desethyl Acetildenafil

Cat. No. B024436
M. Wt: 438.5 g/mol
InChI Key: WEOQBTNHLQVMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

N-Desethyl Acetildenafil, as a derivative of sildenafil, shares similar synthetic pathways with its parent compound. The synthesis typically involves modifications of the piperazine ring and the introduction of different functional groups to alter its pharmacological profile. The structural identification and analysis of such compounds are crucial in detecting adulteration in dietary supplements and understanding their potential effects (Hou et al., 2006).

Molecular Structure Analysis

The molecular structure of N-Desethyl Acetildenafil has been characterized by various analytical techniques, including liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy. These methods provide detailed insights into its molecular framework, helping differentiate it from sildenafil and other analogues (Blok-Tip et al., 2004).

Chemical Reactions and Properties

N-Desethyl Acetildenafil undergoes various chemical reactions typical of sildenafil analogues, such as oxidation and fragmentation. Ion mobility spectrometry studies have shown that acetildenafils, including N-Desethyl Acetildenafil, tend to fragment during desorption/ionization, leading to the formation of characteristic peaks in the ion mobility spectrum (Mans et al., 2013).

Scientific Research Applications

Detection and Structural Analysis

  • Ion Mobility Spectrometry : Ion mobility spectrometry has been used for rapid screening and detection of acetildenafils, including N-Desethyl Acetildenafil, within adulterated herbal supplement matrices (Mans, Callahan, Dunn, & Gryniewicz-Ruzicka, 2013).
  • HPLC with Electrochemical Detection : High-performance liquid chromatography (HPLC) coupled with electrochemical detection using a boron-doped diamond electrode has been employed to determine sildenafil and its main metabolites, including N-Desethyl Acetildenafil, in human plasma (Bartosova, Jirovský, & Horna, 2011).
  • LC-MS/MS Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized for the simultaneous determination of vardenafil and its major metabolite, N-Desethyl Acetildenafil, in human plasma, highlighting its application in pharmacokinetic studies (Ku, Shon, Liu, Shin, & Bae, 2009).

Pharmacological and Clinical Applications

  • Cardioprotective Effects : Sildenafil has been shown to have cardioprotective effects against ischemia/reperfusion injury, which might extend to its analogues such as N-Desethyl Acetildenafil (Kukreja et al., 2005).
  • Renoprotective Effects : In animal models, sildenafil has demonstrated renoprotective effects, which could be relevant for N-Desethyl Acetildenafil, considering its structural similarity (Bae et al., 2012).

Additional Insights

  • Wastewater Analysis : Wastewater-based epidemiology has been used to investigate the use of sildenafil and its analogues, including N-Desethyl Acetildenafil, across different European cities, indicating its prevalence and potential public health impact (Causanilles et al., 2018).

Safety And Hazards

N-Desethyl Acetildenafil is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOQBTNHLQVMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611626
Record name 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl Acetildenafil

CAS RN

147676-55-9
Record name N-Desethyl acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3W510HP37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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